molecular formula C6H14ClNO2 B12286599 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride

Cat. No.: B12286599
M. Wt: 167.63 g/mol
InChI Key: ZIYICTWRBPHOSE-UHFFFAOYSA-N
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Description

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a cyclopentanol ring. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the starting material.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The hydroxyl group of cyclopentanol is then converted to an amino group through a series of reactions involving reagents like ammonia (NH3) or amines.

    Hydroxymethylation: The amino group is further modified to introduce a hydroxymethyl group, often using formaldehyde (CH2O) under basic conditions.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes. The cyclopentanol ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(hydroxymethyl)cyclopentan-1-ol: The parent compound without the hydrochloride salt.

    4-amino-2-(hydroxymethyl)cyclopentanol: A similar compound with a different stereochemistry.

    Cyclopentanemethanol, 4-amino-2-hydroxy-: Another related compound with slight structural variations.

Uniqueness

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

4-amino-2-(hydroxymethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c7-5-1-4(3-8)6(9)2-5;/h4-6,8-9H,1-3,7H2;1H

InChI Key

ZIYICTWRBPHOSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)O)N.Cl

Origin of Product

United States

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